![molecular formula C16H27ClN6S B4575169 N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride](/img/structure/B4575169.png)
N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride
Übersicht
Beschreibung
N,N-diethyl-4-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]aniline hydrochloride is a useful research compound. Its molecular formula is C16H27ClN6S and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1706438 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemotherapeutic Activity Screening
Z. Ting (1956) explored the chemotherapeutic activity of 3-alkylmercapto-4-methyl-N-(diethylaminoethyl)-anilines, derived from a process involving 3-alkylmercapto-4-methyl-acetanilide and diethyl-aminoethylchloride. These compounds were tested for their effectiveness against Schistosomiasis Japonica in animal models, indicating their potential in medical research for treating parasitic infections Ting, 1956.
Corrosion Inhibition
Daoud et al. (2014) synthesized (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline and investigated its role as a corrosion inhibitor for mild steel in acidic environments. The study found that the compound efficiently prevents corrosion, highlighting its applications in materials science and engineering Daoud, Douadi, Issaadi, & Chafaa, 2014.
Oligonucleotide Synthesis Enhancement
Gryaznov and Letsinger (1992) reported that using pyridine hydrochloride/imidazole as an activating agent in nucleoside phosphoramidites synthesis allows for the creation of mixed base twenty-mer oligonucleotides from reagents with unprotected amino groups. This method improves the synthesis process of oligonucleotide analogues, which are crucial in genetic research and therapy Gryaznov & Letsinger, 1992.
Antimicrobial Activity
Habib, Hassan, and El‐Mekabaty (2012) synthesized novel quinazolinone derivatives and tested their antimicrobial activity. The compounds exhibited promising results against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents Habib, Hassan, & El‐Mekabaty, 2012.
Antihypertensive Agents Development
Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as potential antihypertensive α-blocking agents. Their pharmacological screening suggested that many of these compounds have significant activity and low toxicity, pointing to their potential in developing new treatments for hypertension Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-[[3-(1-methyltetrazol-5-yl)sulfanylpropylamino]methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6S.ClH/c1-4-22(5-2)15-9-7-14(8-10-15)13-17-11-6-12-23-16-18-19-20-21(16)3;/h7-10,17H,4-6,11-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSAORFMAOEMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCCSC2=NN=NN2C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4575087.png)
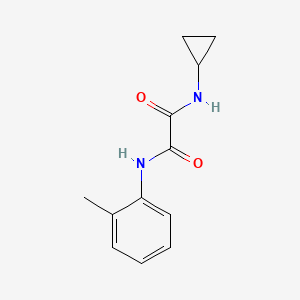
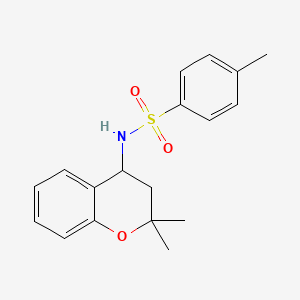
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4575106.png)

![METHYL 7-METHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4575120.png)
![2-({4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B4575127.png)
![N-(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4575135.png)
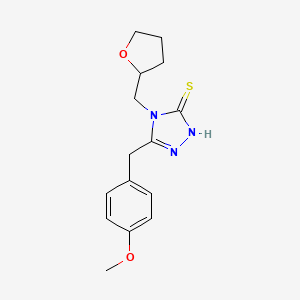
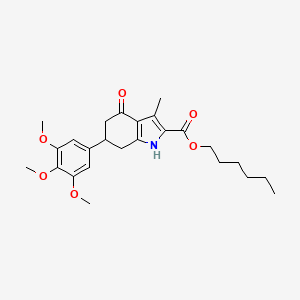
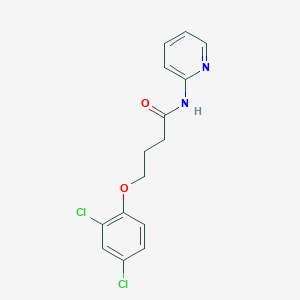
![5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4575159.png)
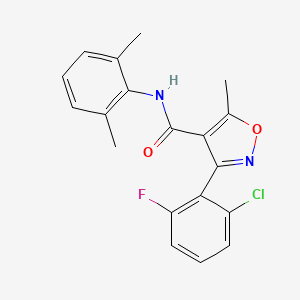
![4-(3-methoxypropyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4575182.png)
